2-Iodo-6-methylpyridin-4-ol
Description
Properties
CAS No. |
1227580-33-7 |
|---|---|
Molecular Formula |
C6H6INO |
Molecular Weight |
235.024 |
IUPAC Name |
2-iodo-6-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9) |
InChI Key |
JIWYQLHNHDTCLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(N1)I |
Synonyms |
2-Iodo-6-Methylpyridin-4-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Pyridine Derivatives with Iodo and Hydroxyl Substituents
*Calculated molecular weight based on formula.
Substituent Effects and Functional Implications
Halogen Positioning and Reactivity
Hydroxyl vs. Methoxy Groups
- Hydroxyl at Position 4 (Target): Increases acidity (pKa ~7–9 for pyridinols) and H-bonding capacity, favoring interactions in biological systems or crystal packing .
- Methoxy at Position 2 (4-Iodo-2-methoxy-6-methylpyridine) : Reduces H-bonding but improves lipophilicity, which may enhance membrane permeability in drug design .
Steric and Electronic Effects of Methyl Groups
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Iodo-6-methylpyridin-4-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on pyridine scaffolds. Key reagents include iodinating agents (e.g., ) and catalysts (e.g., palladium complexes for cross-coupling). Optimization strategies:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during iodination .
- Catalyst screening : Pd(PPh) improves regioselectivity in Suzuki-Miyaura couplings .
- Yield monitoring : Use HPLC or GC-MS to track intermediates and adjust stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR identify substituent positions and electronic effects. The iodine atom induces distinct deshielding in adjacent protons .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming hydroxyl and methyl group orientations .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., vs. ) .
Advanced Research Questions
Q. How does the electronic environment of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effect : The iodine atom polarizes the pyridine ring, activating the C–I bond for oxidative addition in Pd-catalyzed couplings. DFT calculations can map charge distribution to predict reactivity .
- Steric effects : The methyl group at position 6 may hinder access to the catalytic site; use bulky ligands (e.g., XPhos) to mitigate this .
- Comparative studies : Compare with bromo/chloro analogs to quantify leaving-group efficacy (e.g., kinetic studies under identical conditions) .
Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases). Include solvent effects and flexible side chains .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over nanosecond timescales, highlighting key interactions (e.g., hydrogen bonds with hydroxyl groups) .
- QSAR models : Train on analogs (e.g., 6-(3-chlorophenyl)pyridin-3-ol) to correlate substituent effects with bioactivity .
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Systematic review : Compile data from peer-reviewed sources, excluding non-validated platforms (e.g., commercial databases). Tabulate results by assay type (e.g., IC, EC) and cell lines used .
- Control experiments : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Experimental Design & Data Analysis
Q. What strategies can mitigate competing side reactions during the functionalization of this compound?
- Methodological Answer :
- Protecting groups : Temporarily block the hydroxyl group with TBSCl to prevent oxidation during iodination .
- Sequential reactions : Prioritize iodination before introducing sensitive functionalities (e.g., amino groups) .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .
Q. How can researchers validate the purity of this compound in multi-step syntheses?
- Methodological Answer :
- Chromatographic techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, UV visualization) .
- Elemental analysis : Confirm C, H, N, and I percentages to detect halogen loss or contamination .
- Melting point consistency : Compare with literature values (±2°C tolerance) .
Comparative & Structural Analysis
Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?
- Methodological Answer :
| Compound | Structural Difference | Bioactivity Trend |
|---|---|---|
| 5-Iodo-6-methylpyridin-3-ol | Iodine at position 5 | Higher cytotoxicity |
| 2-Iodo-4-methoxypyridin-6-ol | Methoxy instead of methyl | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
